molecular formula C66H100NO49- B025336 Acemannan CAS No. 110865-83-3

Acemannan

Cat. No. B025336
CAS RN: 110865-83-3
M. Wt: 1691.5 g/mol
InChI Key: XOYXESIZZFUVRD-UVSAJTFZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acemannan is a polysaccharide extracted from the Aloe vera plant, which has been widely studied for its potential therapeutic properties. This compound has been found to exhibit various biological activities, including anti-inflammatory, immunomodulatory, and wound-healing effects.

Mechanism of Action

The mechanism of action of Acemannan is not fully understood. However, it has been suggested that it may work by modulating the immune system and reducing inflammation. Acemannan may also stimulate the production of growth factors, which can promote wound healing and tissue regeneration.
Biochemical and Physiological Effects:
Acemannan has been found to have various biochemical and physiological effects. It has been shown to increase the production of cytokines and growth factors, which can promote wound healing and tissue regeneration. Acemannan has also been found to modulate the immune system by enhancing the activity of immune cells and reducing inflammation.

Advantages and Limitations for Lab Experiments

Acemannan has several advantages for lab experiments. It is a natural compound that is readily available and easy to extract. It has also been extensively studied, and its biological activities are well-documented. However, there are also some limitations to using Acemannan in lab experiments. For example, the purity and concentration of Acemannan can vary depending on the extraction method used. Furthermore, the mechanism of action of Acemannan is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of Acemannan. One area of research is the development of new methods for synthesizing and purifying Acemannan. Another area of research is the investigation of the mechanism of action of Acemannan, which could lead to the development of new therapeutic applications. Furthermore, the use of Acemannan in combination with other compounds or therapies could be explored to enhance its therapeutic effects. Finally, more studies are needed to determine the optimal dosage and administration of Acemannan for different therapeutic applications.
Conclusion:
Acemannan is a natural compound extracted from the Aloe vera plant that has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, immunomodulatory, and wound-healing effects. Acemannan has also been studied for its potential use in the treatment of various diseases, such as diabetes, osteoarthritis, and inflammatory bowel disease. While there are some limitations to using Acemannan in lab experiments, there are also several future directions for research, including the development of new methods for synthesizing and purifying Acemannan, investigation of its mechanism of action, and exploration of its use in combination with other therapies.

Synthesis Methods

Acemannan can be extracted from Aloe vera leaves using various methods, such as enzymatic hydrolysis, alkaline extraction, and water extraction. The most common method is the alkaline extraction method, which involves treating the Aloe vera leaves with an alkaline solution followed by purification and concentration steps.

Scientific Research Applications

Acemannan has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, immunomodulatory, and wound-healing effects. Acemannan has also been shown to have antiviral and anticancer properties. Furthermore, it has been studied for its potential use in the treatment of various diseases, such as diabetes, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXESIZZFUVRD-UVSAJTFZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H100NO49-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1691.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acemannan

CAS RN

110042-95-0
Record name Acemannan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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